![molecular formula C12H15BrN2 B8270379 5-Bromospiro[indoline-3,4'-piperidine] CAS No. 944899-21-2](/img/structure/B8270379.png)
5-Bromospiro[indoline-3,4'-piperidine]
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Overview
Description
5-Bromospiro[indoline-3,4'-piperidine] is a spirocyclic compound featuring a fused indoline and piperidine system with a bromine substituent at the 5-position of the indoline ring. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its versatility in binding diverse biological targets . The bromine atom at position 5 enhances electronic and steric properties, influencing both pharmacokinetic and pharmacodynamic profiles. This compound and its derivatives have shown significant promise in oncology, particularly as kinase inhibitors targeting c-Met and ALK, with demonstrated efficacy in preclinical models . Additionally, spiro[indoline-3,4'-piperidine] derivatives have been explored for insecticidal activity, highlighting their broad applicability .
Scientific Research Applications
Medicinal Chemistry
5-Bromospiro[indoline-3,4'-piperidine] has been investigated for its potential as a therapeutic agent in various diseases:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro tests have shown its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism may involve enzyme inhibition and modulation of signaling pathways related to cell survival.
- Antimicrobial Properties : The compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may include the inhibition of bacterial enzymes or disruption of cellular integrity .
- Neuroprotective Effects : Research indicates that 5-Bromospiro[indoline-3,4'-piperidine] could inhibit reactive oxygen species production in neuronal cell lines, suggesting potential applications in preventing neurodegenerative diseases like Alzheimer's .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:
- Oxidation : Introducing additional functional groups to enhance biological activity.
- Reduction : Modifying existing functional groups or removing the bromine atom.
- Substitution : Replacing the bromine atom with other nucleophiles to create derivatives with tailored properties .
These reactions enable the development of novel compounds with specific biological activities.
Anticancer Study
A recent thesis explored several N-heterocyclic compounds for their anticancer activity. Among these, 5-Bromospiro[indoline-3,4'-piperidine] was highlighted for its ability to selectively inhibit tumor cell proliferation without affecting healthy cells .
Neuroprotection Study
In vitro studies demonstrated that this compound significantly reduced cell death and improved viability under oxidative stress conditions. This suggests its potential utility in treating neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
5-Fluoro-spiro[indoline-3,4'-piperidine]
- Synthesis : Synthesized via Boc-protection strategies, as seen in tert-butyl 5-fluoro-spiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride .
- Activity: Fluorine’s electronegativity improves metabolic stability and membrane permeability.
4-Bromospiro[indoline-3,4'-piperidin]-2-one
- Structure : Bromine at position 4 introduces steric hindrance near the piperidine ring, altering conformational flexibility.
- Safety : Classified with GHS warnings (H302, H315, H319) for acute toxicity and irritation, similar to 5-bromo derivatives .
7-Bromospiro[indoline-3,4'-piperidine]
- Applications : Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is used in drug discovery intermediates but lacks reported kinase inhibition data .
Non-Halogenated Analogues
1'-Methyl-2-oxospiro[indoline-3,4'-piperidine]
- Synthesis : Prepared via dianion alkylation and cyclization (35% yield over 8 steps) .
- Activity : The 2-oxo group and methyl substituent enhance solubility but reduce kinase inhibition potency compared to 5-bromo derivatives. Compound 5b (SMU-B), a 5-bromo analog, achieves single-digit nM inhibition of c-Met/ALK, whereas methyl-substituted variants show weaker cellular activity .
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
- Role : The tert-butyl carbamate group aids in synthetic intermediates but is cleaved in vivo, limiting direct biological activity .
Key Findings :
- The 5-bromo substituent in SMU-B enhances kinase binding affinity and selectivity compared to non-halogenated or methylated analogs.
- Fluorine substitution improves metabolic stability but may compromise steric interactions critical for kinase inhibition .
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIQUPDHVPOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678281 |
Source
|
Record name | 5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-21-2 |
Source
|
Record name | 5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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